

structure-activity relationship (SAR) of "1-(2-Aminoethyl)piperidin-3-ol" derivatives

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Compound of Interest

Compound Name: 1-(2-Aminoethyl)piperidin-3-ol

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A comprehensive analysis of the structure-activity relationship (SAR) of piperidine derivatives, particularly focusing on analogs of 4-(2-Aminoethyl)piperidine, reveals critical insights into their development as potent and selective σ_1 receptor ligands with potential antiproliferative properties. Due to a lack of specific SAR studies on "1-(2-Aminoethyl)piperidin-3-ol," this guide focuses on the closely related and well-documented 4-(2-Aminoethyl)piperidine scaffold.

Comparative Analysis of σ_1 Receptor Ligands

Derivatives of the 4-(2-Aminoethyl)piperidine scaffold have been synthesized and evaluated for their affinity towards σ_1 and σ_2 receptors, as well as their cytotoxic effects on various cancer cell lines.^[1] The core concept involves the bioisosteric replacement of a central cyclohexane or 1,3-dioxane ring from previous lead compounds with a piperidine ring to improve hydrolytic stability and reduce lipophilicity.^[1]

Key Structural Modifications and Their Effects

The primary points of modification on the 4-(2-Aminoethyl)piperidine scaffold include substitutions on the piperidine nitrogen and alterations of the aminoethyl side chain. These modifications have been shown to significantly influence σ_1 receptor affinity, selectivity over the σ_2 receptor, and antiproliferative activity.^{[2][1]}

Table 1: Structure-Activity Relationship of 4-(2-Aminoethyl)piperidine Derivatives

Compound	R1 (Piperidine N-substituent)	R2 (Aminoethyl N-substituent)	$\sigma 1$ Affinity (Ki, nM)	$\sigma 2$ Affinity (Ki, nM)	Selectivity ($\sigma 2/\sigma 1$)	Antiproliferative Activity (DU145, IC50, μ M)
4a	H	H	165	>1000	>6	-
18a	CH3	H	7.9	1000	127	-
18b	CH2CH3	H	100	>1000	>10	-
13a	Tosyl	H	120	>1000	>8.3	-
20a	CH3	3-Methoxy-3-phenylpropyl	1.8	450	250	4.8
21a	CH3	3,3-Diphenylpropyl	1.3	280	215	5.2
22a	CH3	4,4-Diphenylbutyl	1.5	320	213	5.5
NE-100 (Ref)	-	-	1.1	1400	1273	9.8
S1RA (Ref)	-	-	19	4500	237	10.2

Data compiled from multiple sources.[\[2\]](#)[\[1\]](#)

Structure-Activity Relationship Insights

The data reveals several key SAR trends:

- N-Substitution on the Piperidine Ring: A small alkyl substituent, such as a methyl group (as in 18a), dramatically increases $\sigma 1$ affinity compared to an unsubstituted nitrogen (4a) or

larger substituents like ethyl (18b) or tosyl (13a).^[2]^[1] This suggests that a small, lipophilic group at this position is optimal for interaction with the σ_1 receptor binding pocket.

- **Aminoethyl Side Chain Modification:** Elaboration of the aminoethyl side chain with bulky aromatic groups, as seen in compounds 20a, 21a, and 22a, leads to a significant enhancement of σ_1 affinity.^[2]^[1]
- **Selectivity:** High selectivity for the σ_1 receptor over the σ_2 receptor is a desirable trait. The N-methylated derivatives generally exhibit good selectivity.^[2]^[1]
- **Antiproliferative Activity:** The potent σ_1 ligands (20a, 21a, 22a) also demonstrate notable antiproliferative effects against the DU145 human prostate cancer cell line, with IC₅₀ values in the low micromolar range.^[1] These compounds were more potent than the reference σ_1 antagonists NE-100 and S1RA.^[1]

Experimental Protocols

σ_1 and σ_2 Receptor Radioligand Binding Assays

The affinity of the synthesized piperidine derivatives for σ_1 and σ_2 receptors is determined through competitive radioligand binding assays.

- **Preparation of Membranes:** Guinea pig brain membranes (for σ_1) or rat liver membranes (for σ_2) are prepared by homogenization in a sucrose buffer followed by centrifugation to isolate the membrane fraction.
- **Radioligand:** [3 H]-Pentazocine (3 H]) is used for the σ_1 receptor assay, and [3 H]-DTG is used for the σ_2 receptor assay.
- **Assay Conditions:** The membrane preparations are incubated with the radioligand and varying concentrations of the test compounds in a suitable buffer (e.g., Tris-HCl).
- **Incubation and Filtration:** The mixture is incubated to allow for competitive binding, after which the bound and free radioligands are separated by rapid filtration through glass fiber filters.
- **Quantification:** The radioactivity retained on the filters is measured by liquid scintillation counting.

- **Data Analysis:** The IC₅₀ values are determined from concentration-response curves, and the K_i values are calculated using the Cheng-Prusoff equation.

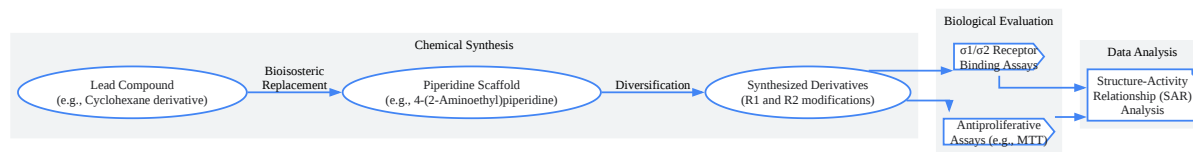
Antiproliferative Assay (MTT Assay)

The cytotoxic effects of the compounds on cancer cell lines (e.g., DU145) are typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
- **MTT Addition:** An MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
- **Solubilization:** A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- **Data Analysis:** The IC₅₀ value, representing the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Visualizing the SAR Workflow

The following diagram illustrates the general workflow for the structure-activity relationship studies of these piperidine derivatives.

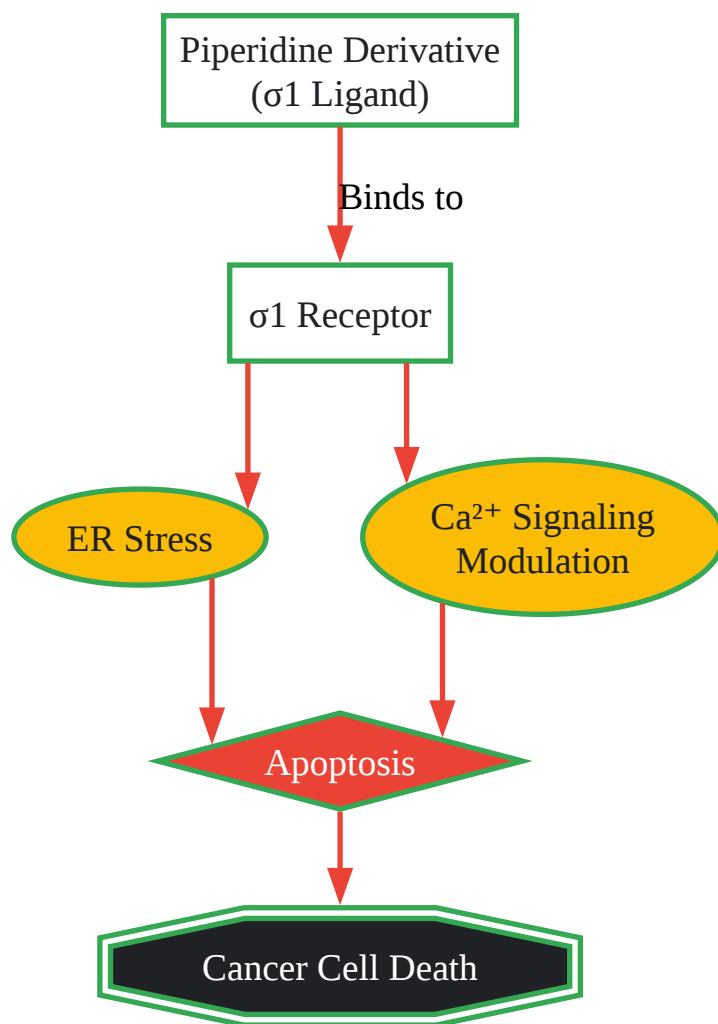


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Caption: Workflow for SAR studies of piperidine derivatives.

Signaling Pathways and Experimental Workflows

The antiproliferative effects of these σ_1 receptor ligands may be mediated through various signaling pathways. While the precise mechanisms are often complex and require further investigation, σ_1 receptor modulation can influence calcium signaling, endoplasmic reticulum stress, and apoptotic pathways.



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Caption: Postulated signaling pathway for apoptosis induction.

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References

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